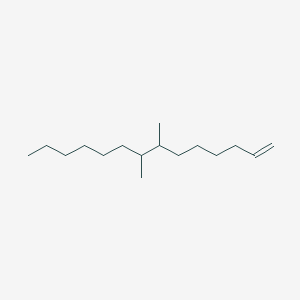![molecular formula C19H23FN6O6 B14295132 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and biochemistry This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorobenzoyl group, and a pentanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrimidine ring: This step involves the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the fluorobenzoyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with the pyrimidine derivative.
Attachment of the pentanedioic acid moiety: This step involves the coupling of the intermediate compound with pentanedioic acid using peptide coupling agents like diethylphosphorocyanidate (DEPC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain parasites .
類似化合物との比較
Similar Compounds
Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase, used in the treatment of cancer and autoimmune diseases.
Uniqueness
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other antifolate compounds. Its fluorobenzoyl group and pentanedioic acid moiety contribute to its distinct pharmacological profile.
特性
分子式 |
C19H23FN6O6 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23FN6O6/c20-11-8-9(16(29)24-13(18(31)32)5-6-14(27)28)3-4-12(11)23-7-1-2-10-15(21)25-19(22)26-17(10)30/h3-4,8,10,13,23H,1-2,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,22,25,26,30) |
InChIキー |
DWFARZGPXDZXKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCCCC2C(=NC(=NC2=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


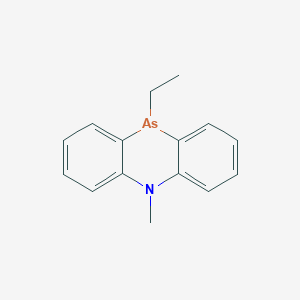
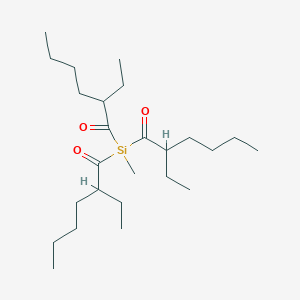
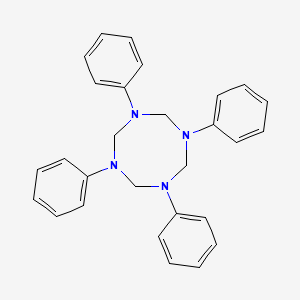

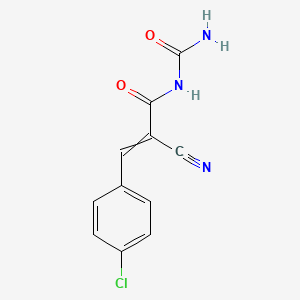
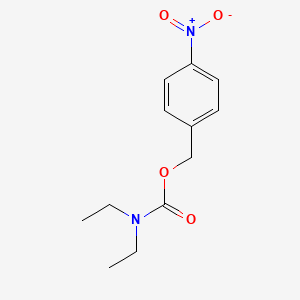
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
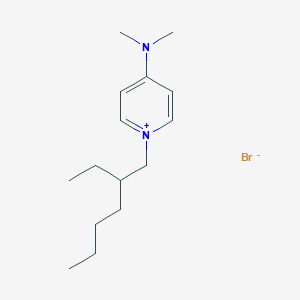
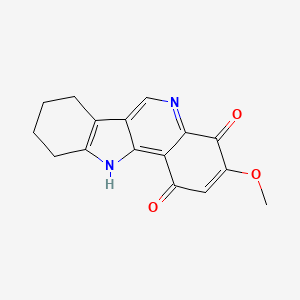
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


